1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Overview
Description
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one is a heterocyclic compound that belongs to the class of pyranoindolones This compound is characterized by a fused ring system consisting of a pyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method involves the reaction of indole-3-acetic acid with acetic anhydride under acidic conditions to form the pyranoindolone structure . Another approach includes the use of formylindolylacetic acid as a reagent, which significantly increases the yield and reduces the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with acetylenes to form carbazole derivatives
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include dimethyl acetylenedicarboxylate and dibenzoylacetylene
Oxidation and Reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Carbazole Derivatives: Formed through Diels-Alder reactions with acetylenes
Pyridazo[4,5-b]carbazoles: Formed through subsequent reactions with hydrazine.
Scientific Research Applications
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: These compounds also exhibit anticancer properties and are structurally similar due to the presence of an indole moiety.
Indolyl-Pyrimidine Derivatives: Known for their antimicrobial and antioxidant activities, these compounds share a similar fused ring system.
Uniqueness
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo Diels-Alder reactions and form carbazole derivatives sets it apart from other indole-based compounds .
Properties
IUPAC Name |
1,9-dimethylpyrano[3,4-b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-13-10(7-12(15)16-8)9-5-3-4-6-11(9)14(13)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOPSOSSGVURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561331 | |
Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21511-43-3 | |
Record name | 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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